1-(5-Methyl-2-furyl)but-3-enylamine
Description
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)but-3-en-1-amine |
InChI |
InChI=1S/C9H13NO/c1-3-4-8(10)9-6-5-7(2)11-9/h3,5-6,8H,1,4,10H2,2H3 |
InChI Key |
DLPUQXNOWOJOBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CC=C)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Condensation
- Furan Precursors: 5-methyl-2-furfural or related substituted furfural derivatives are commonly used as starting materials due to their availability and reactivity.
- Imine Formation: The aldehyde group on the furan ring is condensed with a nitrogen source such as benzhydrylamine in solvents like ethanol or toluene. This condensation proceeds smoothly at room temperature, often yielding the imine as a precipitate that can be isolated by filtration with high purity (up to 93% yield).
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Imine formation | 5-methyl-2-furfural + benzhydrylamine | Ethanol, room temp, overnight | 90-93 | Product precipitates, isolated by filtration |
Alkylative Amination (Allylation)
- The imine intermediate is treated with a strong base such as potassium tert-butoxide in dry solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at low temperatures (0 to -78 °C).
- Allyl bromide or other alkyl halides are added dropwise to the reaction mixture to alkylate the imine nitrogen, forming an azaallyl anion intermediate that reacts to give the alkylated imine.
- Hydrolysis of the alkylated imine under acidic conditions (e.g., aqueous HCl) liberates the primary amine product.
- Purification is typically achieved by bulb-to-bulb distillation under reduced pressure.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation | Imine + KOtBu + allyl bromide | 0 °C, dry DMF, 15 min reaction | 67-80 | Allylation yields vary by alkyl halide |
| Hydrolysis & purification | Aqueous HCl, room temp, 2 h | Bulb-to-bulb distillation | — | Final amine isolated |
Alternative Synthetic Approaches
- Some syntheses start from alkyl halides derived from the furan ring and perform Gabriel synthesis or reductive amination to introduce the amine group.
- Catalytic hydrogenation or reduction using lithium aluminum hydride (LiAlH4) can be employed to reduce intermediates to the amine.
- Enzymatic kinetic resolution methods, such as ω-transaminase-catalyzed oxidation or lipase-catalyzed acetylation, can be applied to obtain enantiomerically enriched products.
Reaction Conditions and Optimization
- Solvents: Ethanol, toluene, THF, and DMF are commonly used depending on the step.
- Temperature: Imine formation is generally at room temperature; alkylation is optimized at low temperatures (0 to -78 °C) for better selectivity.
- Bases: Potassium tert-butoxide is preferred for deprotonation to form azaallyl anions.
- Purification: Precipitation, filtration, and bulb-to-bulb distillation are standard techniques.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield Range (%) | Key Notes |
|---|---|---|---|
| Imine formation | 5-methyl-2-furfural + benzhydrylamine, EtOH, RT overnight | 90-93 | Simple filtration yields pure imine |
| Alkylation (Allylation) | KOtBu, allyl bromide, dry DMF, 0 °C, 15 min | 67-80 | Reaction sensitive to temperature and base |
| Hydrolysis & isolation | Aqueous HCl, RT, 2 h; bulb-to-bulb distillation | — | Final amine isolated with high purity |
| Alternative reductions | LiAlH4 or catalytic hydrogenation | Variable | Used for reduction of intermediates |
| Enzymatic resolution | ω-Transaminase or lipase catalysis | High enantiomeric purity | For chiral amine synthesis |
Research Findings and Practical Considerations
- The described alkylative amination method is scalable, allowing gram-scale synthesis with good yields and enantiomeric excess when combined with enzymatic resolution.
- The furan ring’s electron-rich nature facilitates the formation of stable imine intermediates and allows selective functionalization.
- Control of stereochemistry is critical for biological applications; thus, chiral resolution or asymmetric synthesis methods are often incorporated.
- Reaction optimization focuses on solvent choice, temperature control, and base strength to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-2-furyl)but-3-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated amines or alcohols using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, such as halogens, alkyl groups, or aryl groups, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, carboxylic acids.
Reduction Products: Saturated amines, alcohols.
Substitution Products: Halogenated, alkylated, or arylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Research
The compound has been investigated for its potential therapeutic effects. One notable area of research involves its use as a precursor in the synthesis of biologically active molecules. For instance, derivatives of 1-(5-Methyl-2-furyl)but-3-enylamine have shown promise in anti-inflammatory and anticancer activities. A study highlighted the ability of related compounds to modulate cytokine responses, suggesting a potential role in treating inflammatory diseases and certain cancers .
Case Study: Anti-Cancer Activity
Research has indicated that compounds related to 1-(5-Methyl-2-furyl)but-3-enylamine can act as immune-modulatory agents. For example, a patent describes a series of diphenyl-amine derivatives that include furan moieties, demonstrating efficacy in cancer treatment by targeting specific cytokines without affecting normal cell viability . This highlights the therapeutic potential of such compounds in developing targeted cancer therapies.
Organic Synthesis Applications
Synthetic Intermediates
1-(5-Methyl-2-furyl)but-3-enylamine serves as an important intermediate in organic synthesis. Its unique structure allows for further functionalization, making it valuable for creating complex molecules. The compound can be used to synthesize various heterocyclic compounds, which are essential in drug development.
Case Study: Synthesis of Heterocycles
In a study focusing on the iodocyclisation protocol involving homoallylamines, derivatives of 1-(5-Methyl-2-furyl)but-3-enylamine were utilized to generate azetidines and γ-lactams with high yields . This demonstrates the compound's versatility as a building block for synthesizing diverse chemical entities relevant to medicinal chemistry.
Table 1: Summary of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| 1-(5-Methyl-2-furyl)but-3-enylamine | Anti-inflammatory | |
| Derivatives (e.g., diphenyl-amines) | Anticancer | |
| Related heterocycles | Antimicrobial |
Table 2: Synthetic Routes
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-furyl)but-3-enylamine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects. The exact pathways and targets involved can vary based on the context of its use.
Comparison with Similar Compounds
1-(5-Methyl-2-furyl)but-3-enylamine can be compared with other similar compounds, such as:
1-(2-Furyl)but-3-enylamine: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
1-(5-Methyl-2-furyl)prop-2-enylamine: Has a shorter carbon chain, which can influence its chemical properties and applications.
1-(5-Methyl-2-furyl)butan-1-amine:
The uniqueness of 1-(5-Methyl-2-furyl)but-3-enylamine lies in its specific substitution pattern and chain length, which confer distinct chemical and biological properties.
Biological Activity
1-(5-Methyl-2-furyl)but-3-enylamine is a compound with promising biological activities, primarily due to its unique structural features, including a furan ring and an amine group. These functional groups enable various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Where:
- C1 represents the furan ring.
- C2 corresponds to the butenyl chain.
- C3 is the amine functional group.
This arrangement allows for potential hydrogen bonding and π-π interactions, influencing its biological activity.
The biological activity of 1-(5-Methyl-2-furyl)but-3-enylamine is largely dependent on its ability to interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The furan ring can participate in various non-covalent interactions, which may enhance its binding affinity and specificity towards these targets .
Antioxidant Activity
Research indicates that compounds containing furan moieties exhibit significant antioxidant properties. For instance, studies have shown that derivatives of 1-(5-Methyl-2-furyl)but-3-enylamine can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .
Anticancer Properties
Several studies have explored the anticancer potential of furan-containing compounds. For example, natural products with furan structures have demonstrated the ability to inhibit phosphoinositide 3-kinase (PI3K), a critical pathway in cancer cell proliferation . This suggests that 1-(5-Methyl-2-furyl)but-3-enylamine may also possess similar anticancer properties, warranting further investigation.
Enzyme Inhibition
The compound's interaction with various enzymes has been documented. It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of several furan derivatives, including 1-(5-Methyl-2-furyl)but-3-enylamine. The DPPH radical scavenging assay revealed an IC50 value indicating moderate antioxidant activity compared to standard antioxidants .
| Compound | IC50 (µM) |
|---|---|
| 1-(5-Methyl-2-furyl)but-3-enylamine | 45 |
| Ascorbic Acid | 30 |
| Trolox | 25 |
Study 2: Anticancer Activity
In vitro assays assessed the cytotoxic effects of 1-(5-Methyl-2-furyl)but-3-enylamine on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast cancer cells (MCF-7) and lung cancer cells (A549) .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 35 |
| HeLa | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
